molecular formula C8H14ClNO4S B1459070 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride CAS No. 1018292-63-1

4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride

Cat. No. B1459070
CAS RN: 1018292-63-1
M. Wt: 255.72 g/mol
InChI Key: UYWKEAYFLNKCEQ-UHFFFAOYSA-N
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Description

The compound “4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride” contains a morpholine ring, a sulfonyl chloride group, and a ketone group. Morpholine is a common solvent and building block in organic synthesis . Sulfonyl chlorides are reactive and often used in the synthesis of sulfonamides and sulfonic esters . The ketone group is a common functional group in organic chemistry and can undergo a variety of reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical bond lengths and angles for the functional groups present. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The sulfonyl chloride group would have a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .


Chemical Reactions Analysis

Sulfonyl chlorides are typically very reactive and can react with amines to form sulfonamides or with alcohols to form sulfonic esters . The ketone group can undergo a variety of reactions, including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. As a sulfonyl chloride, it would likely be reactive and possibly corrosive . The presence of the morpholine ring could make the compound a liquid at room temperature .

Scientific Research Applications

Antimicrobial Properties

  • 4-(Phenylsulfonyl) morpholine, a compound similar to 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride, has been studied for its antimicrobial properties. It showed modulating activity against strains of Staphylococcus aureus, Escherichia coli, and others, especially when combined with amikacin (Oliveira et al., 2015).

Chemical Synthesis and Reactions

  • In chemical synthesis, the reaction of P-(morpholin-1-yl)propioamidoxime with aromatic sulfonyl chlorides has been investigated, leading to the formation of 2-amino-8-oxa-l,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates (Kayukova et al., 2020).
  • Another study focused on the synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, which displayed antimicrobial activities (Sahin et al., 2012).

Molecular Structure and Analysis

  • X-ray crystallography and Hirshfeld topology analysis were used to confirm the structures of sulfonamide and sulfonate carboxylic acid derivatives, emphasizing the importance of these methods in understanding molecular interactions (Almarhoon et al., 2019).

Pharmaceutical Applications

  • The precursor compound 3-fluoro-4-morpholinoaniline, related to 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride, is an intermediate of the antibiotic drug linezolid. Its derivatives exhibited promising antimicrobial activity in studies (Janakiramudu et al., 2017).

Sulfonamide Derivatives

  • A study synthesized morpholine derived benzenesulphonamides and evaluated their antibacterial activity against various bacteria. The compounds showed moderate activity against certain bacterial strains (Ahmed et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were used as a reagent in organic synthesis, its reactivity would likely be due to the sulfonyl chloride group .

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns and eye damage . They should be handled with appropriate personal protective equipment . Morpholine is a solvent that can cause irritation and has potential health effects .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a novel compound, further studies could be conducted to determine its potential applications in organic synthesis or other areas .

properties

IUPAC Name

4-morpholin-4-yl-4-oxobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c9-15(12,13)7-1-2-8(11)10-3-5-14-6-4-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWKEAYFLNKCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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